8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride
CAS No.: 1171379-23-9
Cat. No.: VC15925243
Molecular Formula: C11H13Cl2N3
Molecular Weight: 258.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171379-23-9 |
|---|---|
| Molecular Formula | C11H13Cl2N3 |
| Molecular Weight | 258.14 g/mol |
| IUPAC Name | (8-chloro-2,6-dimethylquinolin-4-yl)hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C11H12ClN3.ClH/c1-6-3-8-10(15-13)5-7(2)14-11(8)9(12)4-6;/h3-5H,13H2,1-2H3,(H,14,15);1H |
| Standard InChI Key | KYLCTRKORLNKNI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C(N=C2C(=C1)Cl)C)NN.Cl |
Introduction
8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 258.15 g/mol. It is identified by the CAS number 1171379-23-9. This compound features a quinoline core structure with a hydrazine substituent, making it of interest in various chemical and biological applications. The presence of chlorine and methyl groups contributes to its unique properties and potential reactivity.
Synthesis and Preparation
The synthesis of 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride typically involves multi-step organic synthesis procedures. These steps require careful control of reaction conditions to ensure high yields and purity. Common methods include various organic reactions that involve the formation of the quinoline core and the introduction of the hydrazino group.
Biological Activities and Applications
Research indicates that 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride exhibits notable biological activities, particularly in the fields of medicinal chemistry. It has been studied for potential antitumor properties and as an inhibitor in various biochemical pathways. The hydrazino group is often associated with biological activity, making this compound a candidate for further pharmacological investigation.
| Compound | Structure Type | Key Activity | Unique Features |
|---|---|---|---|
| 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride | Hydrazinoquinoline | Potential antitumor | Chlorine substitution |
| Phenylhydrazine | Hydrazine derivative | Antioxidant | Lacks quinoline structure |
| Chloroquine | Chloroquinoline | Antimalarial | Different functional groups |
| 4-Hydrazinylquinoline | Hydrazinoquinoline | Varies by substitution | Different substitutions on quinoline |
Research Findings and Future Directions
Studies on 8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride have focused on its interactions with biological macromolecules such as proteins and nucleic acids. Preliminary data suggest it may inhibit certain enzymes involved in cancer metabolism. Further research is necessary to elucidate its mechanisms of action and potential side effects.
Suppliers and Availability
8-Chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride is available from various chemical suppliers, including Parchem and Santa Cruz Biotechnology, for use in research and development .
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